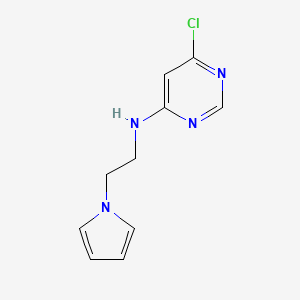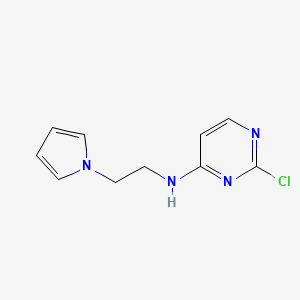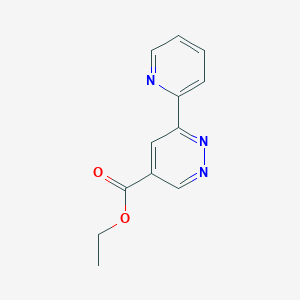![molecular formula C21H22N2O2 B1491927 4,5-dibenzyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2098094-88-1](/img/structure/B1491927.png)
4,5-dibenzyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Descripción general
Descripción
4,5-Dibenzyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, also known as DMT-1, is a synthetic compound that has been studied for its potential applications in scientific research. DMT-1 has been used in a variety of studies due to its unique properties and potential to serve as a powerful tool for biological research. In
Aplicaciones Científicas De Investigación
4,5-dibenzyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has been studied for its potential applications in scientific research. It has been used in a variety of studies due to its unique properties and potential to serve as a powerful tool for biological research. This compound has been studied for its potential as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, which are inflammatory mediators. In addition, this compound has been studied for its potential to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins, which are also inflammatory mediators. This compound has also been studied for its potential to act as an anti-inflammatory agent due to its ability to inhibit the production of these inflammatory mediators.
Mecanismo De Acción
The mechanism of action of 4,5-dibenzyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves its ability to inhibit the production of inflammatory mediators. This compound is able to do this by inhibiting the enzymes 5-lipoxygenase and cyclooxygenase-2, which are involved in the production of leukotrienes and prostaglandins, respectively. By inhibiting these enzymes, this compound is able to reduce the production of these inflammatory mediators, which can lead to a reduction in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of studies. In general, this compound has been found to have anti-inflammatory properties due to its ability to inhibit the production of inflammatory mediators. In addition, this compound has been found to have antioxidant properties, which may be beneficial in reducing oxidative stress. This compound has also been found to have anti-cancer properties, as it has been shown to inhibit the growth of cancer cells. Finally, this compound has been found to have neuroprotective properties, which may be beneficial in protecting against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4,5-dibenzyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione in laboratory experiments include its ability to inhibit the production of inflammatory mediators, its antioxidant properties, its anti-cancer properties, and its neuroprotective properties. In addition, this compound is relatively easy to synthesize and is readily available. The main limitation of using this compound in laboratory experiments is that it is a synthetic compound, which means that its effects may not be identical to those of natural compounds.
Direcciones Futuras
The future directions of 4,5-dibenzyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione research include further investigation of its potential as an anti-inflammatory agent, its potential as an antioxidant, its potential as an anti-cancer agent, and its potential as a neuroprotective agent. In addition, further research is needed to investigate the potential of this compound to be used as a therapeutic agent for the treatment of various diseases. Finally, further research is needed to investigate the potential of this compound to be used as a tool for drug discovery and development.
Propiedades
IUPAC Name |
4,5-dibenzyl-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-22-20(24)17-14-23(13-16-10-6-3-7-11-16)18(19(17)21(22)25)12-15-8-4-2-5-9-15/h2-11,17-19H,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZIBPJBDCGYIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CN(C(C2C1=O)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-azido-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one](/img/structure/B1491844.png)
![5-glycyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1491846.png)
![3-(6-Chloro-2-methylpyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491847.png)
![6-Ethoxy-3-prolyl-3-azabicyclo[3.1.1]heptane](/img/structure/B1491848.png)
![(E)-4-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-4-oxobut-2-enoic acid](/img/structure/B1491851.png)


![(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1491859.png)
![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1491860.png)

![Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate](/img/structure/B1491864.png)


![2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one](/img/structure/B1491867.png)